molecular formula C17H17ClN2O2 B2777413 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide CAS No. 2034430-61-8

3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide

Cat. No.: B2777413
CAS No.: 2034430-61-8
M. Wt: 316.79
InChI Key: BNXFXWXSLHJEJD-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

3-chloro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-22-16-10-20(11-16)15-7-5-14(6-8-15)19-17(21)12-3-2-4-13(18)9-12/h2-9,16H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXFXWXSLHJEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-methoxyazetidine, which is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while nucleophilic substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide exhibit promising anticancer properties. For instance, studies have demonstrated that benzamide derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The presence of the azetidine ring enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .

Antimicrobial Properties

Benzamide derivatives have been explored for their antimicrobial activities. In vitro studies show that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The introduction of the methoxyazetidine group may enhance the lipophilicity and membrane permeability of the compound, increasing its effectiveness against microbial pathogens .

Neurological Applications

The azetidine moiety is known for its potential neuroprotective effects. Compounds containing this structure have been investigated for their ability to modulate neurotransmitter systems and exert neuroprotective actions in models of neurodegenerative diseases. The unique structural features of this compound may contribute to its efficacy in treating conditions such as Alzheimer's disease or Parkinson's disease by targeting specific neural pathways .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent coupling reactions with chlorinated aromatic compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported on the anticancer efficacy of a related benzamide derivative in human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity. The mechanism was attributed to apoptosis induction and cell cycle arrest, suggesting that this compound could be a candidate for further development as an anticancer drug .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of benzamide derivatives, including variations similar to this compound. Results indicated effective inhibition against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
  • 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamide
  • 6-chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide

Uniqueness

3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyazetidine moiety, in particular, is less common in similar compounds, providing unique opportunities for chemical modifications and applications .

Biological Activity

3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide, with the CAS number 2034430-61-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of Intermediate : The synthesis begins with the formation of 3-methoxyazetidine.
  • Reaction with Benzoyl Chloride : The intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine under reflux conditions in an organic solvent like dichloromethane.
  • Molecular Formula : C₁₇H₁₇ClN₂O₂
  • Molecular Weight : 316.8 g/mol
  • IUPAC Name : 3-chloro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial activity. The presence of the methoxy group and the chloro substituent may enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.

Anticancer Potential

The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to known anticancer agents suggests potential efficacy against various tumors .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound may interfere with epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Zhang et al. (2020)Investigated related azetidine derivatives for anticancer activity; suggested structural modifications could enhance efficacy against solid tumors .
Crasto et al. (2008)Discussed the synthesis and biological evaluation of benzamide derivatives; highlighted potential applications in antimicrobial and anticancer therapies .
ResearchGate PublicationAnalyzed the synthesis and biological activity of new benzodimidazole derivatives; provided a framework for understanding structure-activity relationships relevant to azetidine compounds .

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